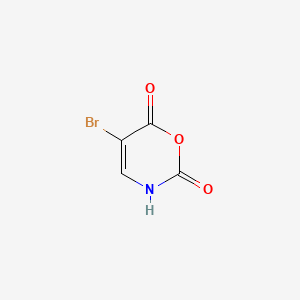
2H-1,3-Oxazine-2,6(3H)-dione, 5-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Oxazine-2,6(3H)-dione, 5-bromo- is a brominated derivative of oxazine dione
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Oxazine-2,6(3H)-dione, 5-bromo- typically involves the bromination of 2H-1,3-Oxazine-2,6(3H)-dione. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxazine dione derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazine dione derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized oxazine dione derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2H-1,3-Oxazine-2,6(3H)-dione, 5-bromo- involves its interaction with molecular targets such as enzymes or receptors. The bromine atom may play a crucial role in enhancing the compound’s reactivity and binding affinity to these targets, thereby modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1,3-Oxazine-2,6(3H)-dione: The non-brominated parent compound.
2H-1,3-Oxazine-2,6(3H)-dione, 5-chloro-: A chlorinated derivative with similar properties.
2H-1,3-Oxazine-2,6(3H)-dione, 5-fluoro-: A fluorinated derivative with distinct reactivity.
Uniqueness
2H-1,3-Oxazine-2,6(3H)-dione, 5-bromo- is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to other halogenated derivatives.
Propriétés
Numéro CAS |
60374-17-6 |
|---|---|
Formule moléculaire |
C4H2BrNO3 |
Poids moléculaire |
191.97 g/mol |
Nom IUPAC |
5-bromo-3H-1,3-oxazine-2,6-dione |
InChI |
InChI=1S/C4H2BrNO3/c5-2-1-6-4(8)9-3(2)7/h1H,(H,6,8) |
Clé InChI |
ZBJQFUQKUABOMP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)OC(=O)N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene](/img/structure/B14595095.png)
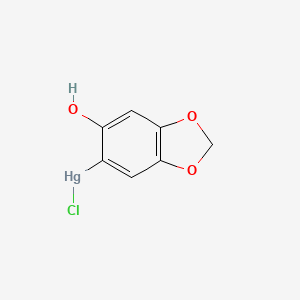
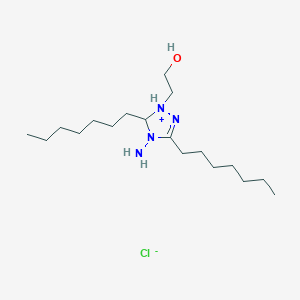
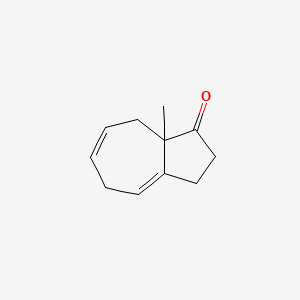
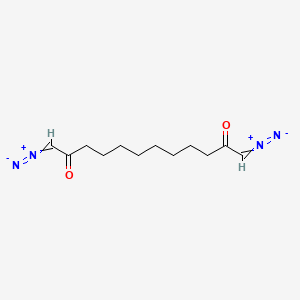
![N-[(2,6-Dimethylphenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14595128.png)
![N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide](/img/structure/B14595135.png)
![Benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide](/img/structure/B14595138.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide](/img/structure/B14595139.png)
![2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14595147.png)
![[(2-Cyanoethyl)sulfanyl]acetyl chloride](/img/structure/B14595148.png)

![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14595180.png)
![N-(4-Methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]thiourea](/img/structure/B14595186.png)
